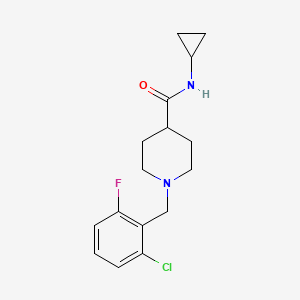
1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine carboxamide derivatives. This compound has attracted significant research attention due to its potential applications in the field of medicine and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is not fully understood. However, studies have suggested that this compound acts by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. By modulating the activity of these neurotransmitters, this compound is believed to reduce pain and inflammation, as well as prevent seizures and reduce anxiety.
Biochemical and physiological effects:
Studies have shown that 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has a number of biochemical and physiological effects. For example, this compound has been found to inhibit the release of certain pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of chronic pain and inflammation. Additionally, this compound has been found to increase the levels of certain neurotransmitters, such as GABA, which can help to reduce anxiety and prevent seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain conditions. Additionally, this compound has been found to have anticonvulsant and anxiolytic effects, which could be useful in the treatment of epilepsy and anxiety disorders. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the exact mechanism of action of this compound is not fully understood, which could make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide. One area of interest is the development of new analogs of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, more research is needed to explore the potential therapeutic applications of this compound in the treatment of various pain and neurological disorders.
Métodos De Síntesis
The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide involves the reaction of 2-chloro-6-fluorobenzylamine with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-piperidinecarboxylic acid to yield the final product. This synthesis method has been reported in several studies and has been found to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has been studied extensively for its potential applications in the field of medicine and pharmacology. Studies have shown that this compound has potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis. Additionally, this compound has been found to have anticonvulsant and anxiolytic effects, which could be useful in the treatment of epilepsy and anxiety disorders.
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O/c17-14-2-1-3-15(18)13(14)10-20-8-6-11(7-9-20)16(21)19-12-4-5-12/h1-3,11-12H,4-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHORGPVSPKXISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)

![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)
![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)